Carbathymidine
Description
Carbathymidine (chemical name: 1-[(1R,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-pyrimidinedione) is a carbocyclic nucleoside analog with the molecular formula C₁₁H₁₆N₂O₄ (average mass: 240.259 g/mol) and a ChemSpider ID of 115655 . It features three stereocenters and a cyclopentyl ring fused to a pyrimidinedione moiety, distinguishing it from conventional thymidine derivatives. This compound’s structure avoids the ribose sugar backbone, enhancing metabolic stability while retaining nucleoside-like pharmacological activity. Its IUPAC name and stereochemical configuration underscore its uniqueness in the nucleoside analog family.
Properties
CAS No. |
114884-15-0 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
ZOZRLTAJWLEGLG-DJLDLDEBSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Synonyms |
carbathymidine carbathymidine, (-)-isomer carbocyclic thymidine D-carba T |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities to this compound, as identified through cheminformatics tools (e.g., PubChem and ChemSpider similarity searches) :
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 933702-55-7 | 0.80 | Chlorine substituent; lacks cyclopentyl ring |
| 2-Chloropyrimidine-5-carbaldehyde | 1240390-28-6 | 0.78 | Aldehyde group; no hydroxyl or hydroxymethyl groups |
| 2,4-Dichloropyrimidine-5-carboxamide | 14394-70-8 | 0.76 | Dichloro substitution; carboxamide functional group |
| This compound | 114884-15-0 | N/A | Cyclopentyl ring; hydroxyl/hydroxymethyl groups |
Key Observations :
Physicochemical Properties
| Property | This compound | 4-Amino-2-chloropyrimidine-5-carbaldehyde |
|---|---|---|
| Molecular Weight (g/mol) | 240.259 | 171.57 |
| LogP (Predicted) | -0.82 | 0.95 |
| Hydrogen Bond Donors | 3 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 |
| Solubility (Water) | Moderate | Low |
Notes:
Analytical Differentiation
Distinguishing this compound from analogs requires advanced spectroscopic and chromatographic techniques:
- NMR Spectroscopy : The cyclopentyl ring protons (δ 3.5–4.5 ppm) and absence of halogen signals differentiate it from chlorinated analogs .
- Mass Spectrometry: The molecular ion peak at m/z 240.111 (monoisotopic mass) is unique to this compound .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) resolves this compound from pyrimidine carbaldehydes due to retention time shifts .
Research Findings and Challenges
- Synthetic Complexity: this compound’s stereocenters complicate synthesis compared to non-chiral analogs like 2-chloropyrimidine derivatives .
- Regulatory Considerations : Guidelines for nucleoside analog identification (e.g., ICH Q6A) emphasize stereochemical validation, which is critical for this compound due to its three stereocenters .
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